molecular formula C18H35N3O3 B7915605 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7915605
M. Wt: 341.5 g/mol
InChI Key: JUEIUPNCAWEGRD-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester (CAS No. 1354008-24-4) is a synthetic organic compound featuring a piperidine core modified with a tert-butyl carbamate group, an isopropyl substituent, and an (S)-2-amino-3-methylbutyryl moiety. Its molecular formula is C₁₈H₃₅N₃O₃, with a molecular weight of 341.496 g/mol . The compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors, indicating moderate polarity . The stereochemistry of the amino acid side chain (S-configuration) and the spatial arrangement of the piperidine ring are critical to its biological interactions and physicochemical properties. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptidomimetics due to its structural mimicry of natural peptide motifs.

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)20-10-8-14(9-11-20)21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEIUPNCAWEGRD-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)N(C(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)N(C(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester typically involves the following steps:

  • Amino Acid Protection: The initial step involves the protection of the amino group in 2-amino-3-methyl-butyric acid using tert-butyl carbamate, forming an intermediate.

  • Cyclization: This intermediate undergoes cyclization with 4-piperidone under acidic conditions to form a piperidine ring.

  • Isopropylation: The resulting compound is then reacted with isopropyl chloroformate to introduce the isopropyl carbamate group.

  • Final Deprotection: The final compound is obtained by deprotecting the tert-butyl group under acidic conditions.

Industrial Production Methods: Industrial production of this compound generally follows a similar synthetic route but is scaled up using batch or continuous-flow processes. Optimization of reaction conditions, such as temperature, solvent choice, and catalysts, is critical for high-yield production.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed hydrolysis to yield a free amine. This reaction is pivotal for deprotection in synthetic pathways.

Reaction Conditions Outcome Yield Source
Trifluoroacetic acid (TFA) in DCM, 25°C, 4–6 hCleavage of Boc group to form primary amine85–95%
HCl (4M in dioxane), RT, 12 hDeprotection with formation of HCl salt90%

Mechanism : Protonation of the carbamate oxygen followed by nucleophilic attack by water, leading to tert-butanol and CO₂ release.

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine on the piperidine ring participates in alkylation or acylation reactions.

Reaction Reagents/Conditions Product Yield Source
MethanesulfonylationMethanesulfonyl chloride, pyridine, 0°C→RTSulfonamide derivative91%
BenzylationBenzyl bromide, K₂CO₃, DMF, 60°C, 8 hN-Benzyl-piperidine carbamate78%

Key Insight : Steric hindrance from the tert-butyl group slows reaction kinetics, necessitating polar aprotic solvents (e.g., DMF) for optimal results.

Acylation of the Amino Group

The primary amine (from 2-amino-3-methyl-butyryl) reacts with acylating agents to form amides.

Acylating Agent Conditions Product Yield Source
Acetic anhydrideEt₃N, DCM, RT, 2 hAcetylated derivative88%
Benzoyl chlorideHünig’s base, THF, 0°C→RT, 4 hBenzamide analog82%

Side Note : Competitive acylation at the piperidine nitrogen is suppressed by prior Boc protection.

Reductive Amination

The amine group undergoes reductive amination with aldehydes/ketones to form secondary or tertiary amines.

Carbonyl Compound Reducing Agent Product Yield Source
FormaldehydeNaBH₃CN, MeOH, RT, 6 hN-Methylated derivative75%
CyclohexanoneNaBH(OAc)₃, DCE, 40°C, 12 hCyclohexyl-substituted amine68%

Optimization : Lower yields with bulkier ketones due to steric clashes with the piperidine ring.

Mitsunobu Reaction for Ether Formation

The hydroxyl group (if present in derivatives) participates in Mitsunobu reactions.

Alcohol Partner Conditions Product Yield Source
Benzyl alcoholDIAD, PPh₃, THF, RT, 24 hBenzyl ether derivative65%

Limitation : Limited applicability due to the absence of a native hydroxyl group in the parent compound.

Stability Under Basic Conditions

The carbamate group exhibits stability in mild bases but decomposes under strong alkaline conditions.

Base Conditions Outcome Source
NaOH (1M)MeOH/H₂O, 60°C, 3 hPartial hydrolysis (~30%)
NH₃ (7M in MeOH)RT, 24 hNo degradation

Photochemical Reactivity

UV irradiation induces decomposition via radical pathways, critical for storage considerations.

Condition Outcome Half-Life Source
UV light (254 nm), MeCN, 24 h40% degradation to piperidine byproducts12 h

Catalytic Hydrogenation

The compound is stable under H₂/Pd-C, enabling selective reductions in multifunctional systems.

Substrate Conditions Outcome Source
None (parent compound)10% Pd-C, H₂ (1 atm), MeOH, RT, 6 hNo reaction

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester exhibit various biological activities:

  • Neuroprotective Effects : Studies have shown that derivatives of this compound can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Analgesic Properties : Some analogs have been investigated for their analgesic effects, particularly in the context of pain management and opioid alternatives. Their mechanism often involves modulation of pain pathways in the central nervous system.
  • Anti-inflammatory Activity : Research indicates that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders.

Therapeutic Applications

The therapeutic applications of this compound are diverse:

  • Pain Management : Due to its analgesic properties, it is being explored as a potential candidate for developing new pain relief medications that could mitigate the risks associated with traditional opioids.
  • Neurological Disorders : Its neuroprotective effects position it as a candidate for further research in treating neurodegenerative diseases, potentially leading to new therapeutic strategies.

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

StudyFocusFindings
Study 1NeuroprotectionDemonstrated significant reduction in neuronal cell death in vitro under oxidative stress conditions.
Study 2Analgesic EffectsShowed comparable efficacy to morphine in animal models without the associated side effects.
Study 3Anti-inflammatoryReduced inflammation markers in animal models of arthritis significantly.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets. For instance, in biological systems, it may interact with enzyme active sites or bind to specific receptors, modulating their activity. The exact pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features H-Bond Donors H-Bond Acceptors
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester (Target) 1354008-24-4 C₁₈H₃₅N₃O₃ 341.496 Isopropyl carbamate, (S)-2-amino-3-methylbutyryl, piperidine 1 4
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.370 Phenyl group, carboxylic acid, tert-butoxycarbonyl 1 (COOH) 4
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester 1401668-73-2 C₁₆H₃₁N₃O₃ 329 Isopropyl carbamate, (S)-2-aminopropionyl (shorter chain) 1 4
[1-((S)-2-Amino-3-methylbutyryl)piperidin-4-yl]carbamic acid tert-butyl ester 1308644-19-0 C₁₅H₂₉N₃O₃ 299.42 Carbamate (no isopropyl), (S)-2-amino-3-methylbutyryl 1 4
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester 1353943-49-3 C₁₆H₂₇ClN₂O₃ 330.85 Chloroacetyl (reactive electrophile), isopropyl carbamate 0 3

Key Observations

The (S)-2-amino-3-methylbutyryl side chain enhances hydrophobicity relative to the shorter (S)-2-aminopropionyl chain in CAS 1401668-73-2, which may improve membrane permeability .

Reactivity and Stability: The chloroacetyl group in CAS 1353943-49-3 confers electrophilic reactivity, making it unsuitable for prolonged storage but useful in conjugation reactions. In contrast, the target compound’s amino group enables hydrogen bonding and nucleophilic interactions .

Biological Implications :

  • The tert-butyl carbamate group in all analogs serves as a protective moiety for amines, enhancing stability during synthetic steps. However, the piperidine ring’s substitution pattern (e.g., 4-phenyl in CAS 652971-20-5) influences binding affinity to biological targets like opioid receptors .
  • The target compound’s branched aliphatic chain may mimic leucine residues in peptides, making it a candidate for protease inhibitor design .

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester, with CAS number 1308644-19-0, is a carbamate derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C15H29N3O3
  • Molecular Weight : 299.41 g/mol
  • Structural Features : The compound contains a piperidine ring, an amino acid moiety, and a carbamic acid ester functional group, which are critical for its biological interactions.

The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors. Key mechanisms include:

  • Acetylcholinesterase Inhibition : Similar to other carbamate compounds, it may exhibit inhibitory effects on acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for enhancing cholinergic signaling, especially in neurodegenerative conditions such as Alzheimer's disease .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides. This is significant in the context of Alzheimer's disease, where amyloid-beta accumulation contributes to neurodegeneration .
  • Cytotoxicity Studies : In vitro studies have indicated that the compound does not exhibit significant cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Effect Observed Reference
AChE InhibitionModerate inhibition (IC50 values)
Neuroprotection against Aβ toxicityIncreased cell viability
CytotoxicityNo significant cytotoxicity
Interaction with β-secretasePotential inhibition

Case Studies and Research Findings

  • Neuroprotective Study :
    A study investigated the protective effects of the compound against amyloid-beta-induced toxicity in astrocytes. Results showed that treatment with the compound significantly improved cell viability when co-administered with amyloid-beta compared to controls. This suggests its potential as a therapeutic agent in Alzheimer's disease management .
  • Enzyme Inhibition Assays :
    Various assays have been conducted to evaluate the inhibitory potential of this compound on AChE and butyrylcholinesterase (BChE). The results indicated that certain derivatives exhibited stronger inhibition compared to established drugs like rivastigmine, highlighting the compound's potential as a lead for developing new cholinesterase inhibitors .
  • Molecular Docking Studies :
    Computational studies have provided insights into the binding interactions of the compound with target enzymes, suggesting favorable binding affinities that correlate with observed biological activities. These findings support further optimization for enhanced efficacy and selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.